Solubility profile of 1,2,4-triazole-3-thiols in organic solvents
Solubility profile of 1,2,4-triazole-3-thiols in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1,2,4-Triazole-3-thiols in Organic Solvents
Executive Summary
The 1,2,4-triazole-3-thiol moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] The successful progression of these compounds from discovery to clinical application is critically dependent on their physicochemical properties, with solubility being a primary determinant of bioavailability and formulability. This guide provides a comprehensive examination of the solubility characteristics of 1,2,4-triazole-3-thiols in organic solvents. We delve into the fundamental molecular properties governing their solubility, present detailed, field-proven protocols for its experimental determination, and analyze existing data to draw correlations between structure, solvent, and solubility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the solubility of this important class of heterocyclic compounds.
The 1,2,4-Triazole-3-thiol Scaffold: A Privileged Core in Drug Discovery
Significance in Medicinal Chemistry
1,2,4-triazole-containing compounds are a prominent class of heterocycles integral to a wide array of pharmaceuticals and biologically significant molecules.[1] The inclusion of a thiol or thione group at the 3-position gives rise to the 1,2,4-triazole-3-thiol scaffold, which exhibits a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The triazole ring's unique electronic and structural features, such as its aromaticity, dipole moment, and capacity for hydrogen bonding, allow it to interact with high affinity to various biological receptors.[5] Furthermore, the 1,2,4-triazole nucleus is generally stable and resistant to metabolic degradation, making it an attractive pharmacophore in drug design.[6]
The Imperative of Solubility in Drug Development
A compound's therapeutic efficacy is contingent not only on its intrinsic potency but also on its ability to reach the target site in the body at a sufficient concentration. Poor aqueous solubility is a major obstacle in drug development, often leading to low and erratic absorption, suboptimal bioavailability, and challenges in developing suitable dosage forms.[7] Understanding solubility in organic solvents is equally critical. It governs every stage from synthesis and purification (e.g., choosing reaction solvents or recrystallization systems) to the preparation of stock solutions for biological screening and formulation development for preclinical studies.[2][8] Early and accurate assessment of a compound's solubility profile is therefore essential to de-risk projects and guide lead optimization efforts.[9]
Theoretical Framework of Solubility
The solubility of a 1,2,4-triazole-3-thiol derivative in a given solvent is dictated by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution requires overcoming the solute's crystal lattice energy and the cohesive forces within the solvent to create a cavity for the solute molecule, followed by the formation of new, favorable solute-solvent interactions.
Core Physicochemical Properties of 1,2,4-Triazole-3-thiols
Several intrinsic molecular features of the 1,2,4-triazole-3-thiol scaffold are paramount in defining its solubility behavior.
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Thione-Thiol Tautomerism : This class of compounds exists in a tautomeric equilibrium between the thione form (C=S) and the thiol form (S-H).[4] The position of this equilibrium is highly sensitive to the solvent environment, temperature, and pH. The thione form is typically more polar and a better hydrogen bond acceptor, while the thiol form is a hydrogen bond donor. This dynamic profoundly affects which solute-solvent interactions can be formed, making it a central consideration.[4]
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Hydrogen Bonding : The 1,2,4-triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the N-H and the S-H (in the thiol tautomer) protons are potent hydrogen bond donors.[5] This dual capacity allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).
-
Dipole Moment and Polarity : The arrangement of heteroatoms imparts a significant dipole moment to the 1,2,4-triazole ring, rendering it a polar scaffold.[5] This inherent polarity generally favors solubility in polar solvents over nonpolar hydrocarbon solvents.
-
Effect of Substituents : The nature of the substituents at the N-2, N-4, and C-5 positions dramatically modulates the overall physicochemical profile. Lipophilic alkyl or aryl groups will enhance solubility in less polar solvents, while polar functional groups (e.g., -OH, -COOH, -NH2) will increase solubility in polar, protic solvents.
Caption: Tautomerism and key intermolecular interactions.
Impact of Solvent Properties
The "like dissolves like" principle is a useful heuristic. For a more quantitative understanding, specific solvent parameters are considered:
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Polarity and Dielectric Constant : Solvents with high dielectric constants are more effective at shielding the electrostatic interactions between solute ions or polar molecules, favoring dissolution.
-
Hansen Solubility Parameters (HSP) : The HSP approach dissects the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[10] A solute is most likely to dissolve in a solvent with a similar HSP profile. The dispersion component often plays a determinant role, but specific interactions via the polar and hydrogen bonding components are crucial for polar molecules like triazole-thiols.[10]
Experimental Determination of Solubility
The term "solubility" can refer to different experimentally determined values. The two most common types in drug discovery are thermodynamic and kinetic solubility.[8]
Thermodynamic vs. Kinetic Solubility
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Thermodynamic Solubility (or Equilibrium Solubility) is the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid material.[8] It is a path-independent, fundamental property of the system. The "shake-flask" method is the gold standard for its determination.[7][11] While highly reliable, it is often low-throughput and requires several milligrams of material.[8][11]
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Kinetic Solubility is determined by dissolving the compound in a solvent (often DMSO) and then serially diluting this stock solution into an aqueous buffer or other solvent system. The concentration at which the compound precipitates is its kinetic solubility.[9] This method is rapid, requires very little compound, and is amenable to high-throughput automation, making it ideal for early-stage discovery.[9] However, the value can be influenced by the initial stock concentration, rate of addition, and incubation time, often resulting in an overestimation compared to thermodynamic solubility.
Protocol: Equilibrium Solubility via the Shake-Flask Method
This protocol describes the authoritative method for determining the thermodynamic solubility of a 1,2,4-triazole-3-thiol derivative.[7][11]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the compound in the clarified supernatant is then determined analytically.
Step-by-Step Methodology:
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Preparation: Add an excess of the solid test compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the selected organic solvent in a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.[11]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved particles, the supernatant must be clarified, typically by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PTFE).[8]
-
Sample Preparation: Dilute the clarified supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original solubility concentration by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Experimental workflow for the Shake-Flask method.
Protocol: High-Throughput Kinetic Solubility via Nephelometry
This protocol is designed for rapid screening of multiple compounds.[9]
Principle: A concentrated stock solution of the compound (in DMSO) is added to the test solvent. The formation of a precipitate (undissolved solid) causes light scattering (turbidity), which is measured by a nephelometer. The concentration at which turbidity appears is the kinetic solubility.[9]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a multi-well plate (e.g., 96- or 384-well), add the organic solvent of interest to each well.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first row of wells and mix. Perform a serial dilution across the plate to create a range of concentrations. The final DMSO concentration should be kept low and constant (e.g., <1%) to minimize its co-solvent effect.
-
Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Place the plate in a microplate nephelometer and measure the light scattering in each well.[9]
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to increase significantly above the background.
Caption: Workflow for nephelometric kinetic solubility screening.
Solubility Profile: Data and Analysis
Qualitative Solubility from Synthetic Chemistry
Observations during chemical synthesis provide valuable, albeit qualitative, solubility information. For instance, the choice of solvent for a reaction or recrystallization implies good solubility at elevated temperatures and poor solubility at lower temperatures.
| Solvent Class | Example Solvents | General Observation | Rationale | Citation |
| Halogenated | Chloroform, Dichloromethane | Often used as reaction solvents. | Moderate polarity, capable of dissolving a range of reactants without strong H-bonding interference. | [2] |
| Alcohols | Ethanol, Methanol | Commonly used for recrystallization. | Good H-bonding capability, solubility often increases significantly with temperature. | [5][6] |
| Polar Aprotic | DMF, DMSO | Used for reactions and difficult-to-dissolve compounds. | High polarity and H-bond accepting character effectively solvate the polar triazole core. | [2][12] |
| Aromatic | Toluene | Less common, may be used in specific reactions. | Primarily interacts via van der Waals forces; solubility is limited for polar triazoles. | [2] |
| Ethers | 1,4-Dioxane | Mentioned as a suitable solvent. | Moderate polarity and can act as an H-bond acceptor. | [12] |
Quantitative Solubility Data: A Case Study
A study on novel bioactive hybrid compounds, which included a triazole core, provides quantitative data on their solubility in pharmaceutically relevant solvents at various temperatures.[10] This data highlights key solubility trends.
| Compound | Solvent | Temp (K) | Solubility (mol·L⁻¹) |
| Hybrid I (-CH₃) | 1-Octanol | 293.15 | 1.15 x 10⁻² |
| 298.15 | 1.29 x 10⁻² | ||
| 303.15 | 1.44 x 10⁻² | ||
| 308.15 | 1.62 x 10⁻² | ||
| 313.15 | 1.81 x 10⁻² | ||
| Hybrid II (-F) | 1-Octanol | 293.15 | 1.03 x 10⁻² |
| 298.15 | 1.16 x 10⁻² | ||
| 303.15 | 1.30 x 10⁻² | ||
| 308.15 | 1.47 x 10⁻² | ||
| 313.15 | 1.65 x 10⁻² | ||
| Hybrid III (-Cl) | 1-Octanol | 293.15 | 0.93 x 10⁻² |
| 298.15 | 1.05 x 10⁻² | ||
| 303.15 | 1.18 x 10⁻² | ||
| 308.15 | 1.34 x 10⁻² | ||
| 313.15 | 1.51 x 10⁻² | ||
| (Data adapted from Reference[10]) |
Analysis of the Data:
-
Positive Temperature Coefficient : For all compounds, solubility in 1-octanol increases monotonically with temperature.[10] This indicates that the dissolution process is endothermic, which is typical for the dissolution of crystalline solids.
-
Solvent Influence : The same study showed that the solubility of these compounds was significantly higher in 1-octanol than in aqueous buffers.[10] This is attributed to the amphiphilic nature of 1-octanol, which can engage in both nonpolar interactions and hydrogen bonding, effectively solvating the triazole derivatives.[10]
-
Substituent Effects : While the structural changes between the studied hybrids were minor, they still influenced the physicochemical profile.[10] The data suggests a trend where the methyl-substituted compound is slightly more soluble than the halogenated derivatives in 1-octanol.
Conclusion and Future Perspectives
The solubility of 1,2,4-triazole-3-thiols is a complex interplay of the thione-thiol tautomerism, hydrogen bonding capacity, and the overall polarity, which is heavily modulated by peripheral substituents. A thorough understanding and early experimental assessment of solubility are paramount for the successful development of drugs based on this scaffold. While qualitative trends can be inferred from synthetic procedures, quantitative data from robust methods like the shake-flask assay are indispensable for making informed decisions in drug development.
Future work should focus on building larger, curated datasets of solubility for diverse 1,2,4-triazole-3-thiol derivatives across a wider range of organic solvents. This would enable the development of more accurate in silico predictive models (e.g., based on Quantitative Structure-Property Relationships or HSP), which could further accelerate the design of novel therapeutic agents with optimized physicochemical properties.
References
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules, 27(19), 6542. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of Chemical Technology and Metallurgy, 59(3), 567-582. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Pharmaceuticals, 16(11), 1625. [Link]
-
SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (2022). Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 46(2), 308-321. [Link]
-
Synthesis of new derivatives of 1,2,4-triazole-3-thione. (2023). Egyptian Journal of Chemistry, 66(11), 221-230. [Link]
-
Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (2023). Chemistry, 5(4), 2697-2708. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules, 25(16), 3687. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2022). Pharmaceutical Chemistry Journal, 56(9), 1147-1165. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules, 27(16), 5322. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In ADMET Adsorption, Distribution, Metabolism, Excretion. InTech. [Link]
-
Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. (2023). Preprints.org. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Pion Inc. [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2024). Chemistry, 7(1), 53. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
